molecular formula C14H14N2O3 B14399999 N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide CAS No. 88380-60-3

N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide

Cat. No.: B14399999
CAS No.: 88380-60-3
M. Wt: 258.27 g/mol
InChI Key: FDGBOMCBHXNBPX-UHFFFAOYSA-N
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Description

N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a benzene ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of functional groups such as amino, hydroxyl, and methoxy allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2,5-dimethoxyphenyl)benzamide
  • N-(4-Methoxyphenyl)benzamide
  • 4-Methoxybenzenamide

Uniqueness

N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds .

Properties

CAS No.

88380-60-3

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-(4-amino-2-hydroxy-5-methoxyphenyl)benzamide

InChI

InChI=1S/C14H14N2O3/c1-19-13-8-11(12(17)7-10(13)15)16-14(18)9-5-3-2-4-6-9/h2-8,17H,15H2,1H3,(H,16,18)

InChI Key

FDGBOMCBHXNBPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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